N-(butan-2-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound classified under the pyrazolo[1,5-a]pyrimidine family. Its unique structure and functional groups suggest potential biological activity, making it a subject of interest in pharmaceutical research. The compound's Chemical Abstracts Service registry number is 1203326-31-1, and its molecular formula is with a molecular weight of approximately 328.8 g/mol .
The synthesis of N-(butan-2-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:
The molecular structure of N-(butan-2-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be represented by its SMILES notation: CCC(C)Nc1cc(C)nc2c(C)c(c3ccc(cc3)[Cl])nn12. This notation indicates a complex arrangement of carbon, nitrogen, and chlorine atoms in a fused ring system.
Key structural features include:
N-(butan-2-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions:
The mechanism of action for N-(butan-2-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is hypothesized to involve interactions with specific biological targets. It may act as an inhibitor for certain kinases or proteases that regulate critical signaling pathways involved in cell growth and survival. This inhibition could lead to altered cellular responses and potential therapeutic effects against various diseases .
While specific physical properties such as density and boiling point are not available, some relevant chemical properties include:
These properties suggest that the compound may exhibit favorable characteristics for drug-like behavior, such as adequate lipophilicity while maintaining some degree of solubility in biological environments .
N-(butan-2-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has potential applications in medicinal chemistry due to its structural attributes that may confer biological activity. Research into its efficacy against specific diseases such as cancer or inflammatory conditions could be promising. Additionally, it may serve as a lead compound for further modifications aimed at enhancing its pharmacological profile or selectivity towards particular molecular targets .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5